
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is an organic compound with the molecular formula C31H44O3. It is a liquid crystal material commonly used in the synthesis of liquid crystal displays (LCDs) and other electronic devices. The compound is characterized by its unique molecular structure, which includes a heptyloxy group attached to a phenyl ring and a trans-4-pentylcyclohexyl group attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves the esterification of 4-(trans-4-pentylcyclohexyl)benzoic acid with 4-(heptyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated phenyl derivatives in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is widely used in scientific research, particularly in the field of liquid crystal technology. Its applications include:
Chemistry: Used as a precursor in the synthesis of advanced liquid crystal materials.
Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.
Medicine: Investigated for potential use in drug delivery systems where controlled release is required.
Industry: Integral in the manufacturing of liquid crystal displays (LCDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images in LCDs. The molecular targets include the liquid crystal molecules themselves, and the pathways involve the interaction of the compound with electric fields to achieve the desired alignment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-(trans-4-Pentylcyclohexyl)phenyl acrylate
Uniqueness
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is unique due to its heptyloxy group, which imparts specific liquid crystalline properties that are essential for high-performance LCDs. Its molecular structure allows for better alignment and stability compared to other similar compounds, making it a preferred choice in the industry.
Propriétés
Numéro CAS |
84601-02-5 |
|---|---|
Formule moléculaire |
C31H44O3 |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(4-heptoxyphenyl) 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C31H44O3/c1-3-5-7-8-10-24-33-29-20-22-30(23-21-29)34-31(32)28-18-16-27(17-19-28)26-14-12-25(13-15-26)11-9-6-4-2/h16-23,25-26H,3-15,24H2,1-2H3 |
Clé InChI |
VEVLKNQODQPWJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




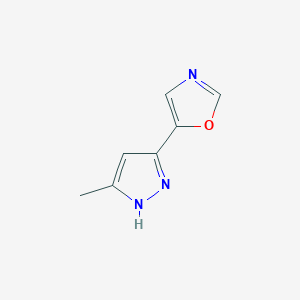
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

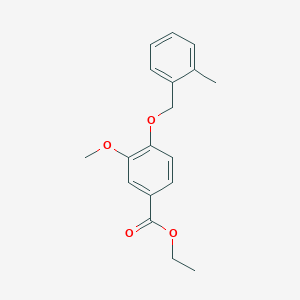
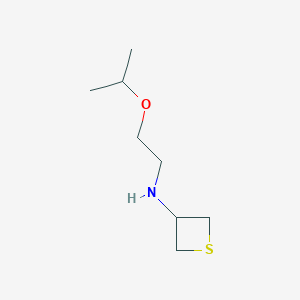
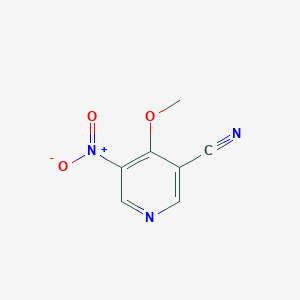
![Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13013440.png)

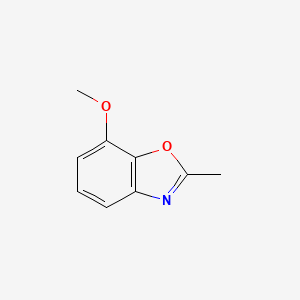

![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
![trans-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride](/img/structure/B13013466.png)
